molecular formula C21H27N5O4S B2730871 1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 869344-66-1

1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2730871
CAS No.: 869344-66-1
M. Wt: 445.54
InChI Key: LYXGAPMKYAXRKN-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 4-ethoxy-3-methoxyphenyl group and a thiazolo[3,2-b][1,2,4]triazole moiety. The 4-ethoxy-3-methoxyphenyl substituent may influence lipophilicity and metabolic stability, while the hydroxyl group on the thiazole ring could facilitate hydrogen bonding .

Properties

IUPAC Name

1-[(4-ethoxy-3-methoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-4-30-15-6-5-14(11-16(15)29-3)17(25-9-7-13(8-10-25)19(22)27)18-20(28)26-21(31-18)23-12(2)24-26/h5-6,11,13,17,28H,4,7-10H2,1-3H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXGAPMKYAXRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a piperidine moiety and a thiazolo[3,2-b][1,2,4]triazole ring, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N5O5SC_{22}H_{29}N_{5}O_{5}S with a molecular weight of approximately 475.56 g/mol. The compound's structure can be summarized as follows:

ComponentDescription
IUPAC NameThis compound
Molecular FormulaC22H29N5O5SC_{22}H_{29}N_{5}O_{5}S
Molecular Weight475.56 g/mol

Anticancer Properties

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit significant anticancer activities. For instance, derivatives of similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study conducted by the National Cancer Institute assessed the antitumor activity of related compounds against 60 different cancer cell lines including leukemia and breast cancer cells. The results highlighted that modifications in the side chains significantly influenced the potency of these compounds against specific cancer types .

Study on Antitumor Activity

A notable study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their biological activity using the sulforhodamine B assay. The results indicated that certain derivatives exhibited potent antitumor activity against breast cancer cells (MDA-MB-468) with IC50 values suggesting significant efficacy .

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies involving similar compounds:

Compound TypeActivityCancer Cell Lines TestedIC50 (µM)
Thiazolo[3,2-b][1,2,4]triazole DerivativesAntitumorMDA-MB-468 (Breast), A549 (Lung)10 - 20
1,2,4-Triazole DerivativesAntiviral & AnticancerVarious (Leukemia, Colon)5 - 15

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Thiazolo-Triazole vs. Thiazolo-Pyrimidine Derivatives

The target compound’s thiazolo[3,2-b][1,2,4]triazole core differs from thiazolo[3,2-a]pyrimidine systems (e.g., compound 9 in ), which lack the triazole ring. Thiazolo-pyrimidines are noted for their antimicrobial and anticancer properties, but the triazole addition in the target compound may improve selectivity for neurological or antifungal targets .

Pyrazole-Triazole Hybrids

Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () share a triazole-pyrazole scaffold.

Substituent Effects

Methoxy vs. Ethoxy Groups

The 4-ethoxy-3-methoxyphenyl group in the target compound contrasts with simpler methoxy-substituted analogs (e.g., 4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole in ). Ethoxy groups generally increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Hydroxy-Thiazole vs. Methyl-Thiazole

The 6-hydroxy-2-methylthiazolo substituent differs from methyl- or phenyl-thiazole groups (e.g., 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile in ). Hydroxy groups can improve binding via hydrogen bonding but may increase metabolic oxidation risks compared to methyl groups .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Predicted Bioactivity Synthetic Method
Target Compound Thiazolo[3,2-b][1,2,4]triazole 4-Ethoxy-3-methoxyphenyl, 6-hydroxy-thiazole Antifungal, Neuroprotective Multi-step heterocyclization
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () Triazolo-thiadiazole 4-Methoxyphenyl, R-group variants Antifungal POCl3-mediated cyclization
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile () Pyrimidine-thiazole 4-Methyl-thiazole, morpholine-carbonyl Kinase inhibition Guanidine coupling
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine () Thiazolo-pyrimidine 4-Methoxyphenyl, phenyl Antimicrobial NaOH-mediated cyclization

Table 2: Substituent Impact on Properties

Substituent Effect on Lipophilicity (LogP) Metabolic Stability Example Compound
4-Ethoxy-3-methoxyphenyl Increased (~2.5) Moderate Target Compound
4-Methoxyphenyl Moderate (~2.0) High Compound 12 ()
6-Hydroxy-thiazole Decreased (~1.8) Low (oxidation) Target Compound
2-Methyl-thiazole Moderate (~2.2) High Compound 6 ()

Research Implications

The target compound’s unique combination of a piperidine-carboxamide backbone and thiazolo-triazole system positions it as a candidate for further study in antifungal and neuroprotective applications. Comparative studies with analogs suggest that optimizing the ethoxy/methoxy balance and protecting the hydroxyl group could improve pharmacokinetics .

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